8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one
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Overview
Description
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one involves multiple steps, typically starting with the preparation of the core pyrrolooxazine structure. The synthetic route often includes:
Formation of the Pyrrolooxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The p-fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Final Cyclization and Purification: The final product is obtained through further cyclization and purification steps, ensuring the desired structural integrity and purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one include other members of the pyrrolooxazine family. These compounds share structural similarities but may differ in their substituents and overall properties. The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7088-21-3 |
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Molecular Formula |
C13H14FNO2 |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
8a-(4-fluorophenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-2-10(3-5-11)13-7-6-12(16)15(13)8-1-9-17-13/h2-5H,1,6-9H2 |
InChI Key |
OYARXWWFTYDBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CCC2(OC1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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